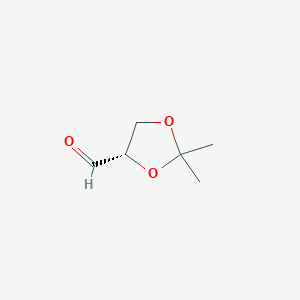

(E)-叔丁基-4-甲基苯甲酰亚胺

描述

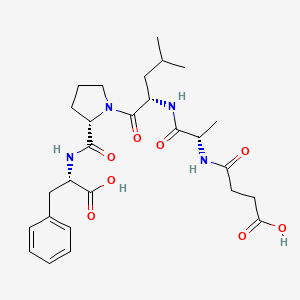

The compound "(E)-tert-Butyl 4-methylbenzylidenecarbamate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic strategies that could be relevant to the understanding of similar tert-butyl carbamate compounds. For instance, the asymmetric synthesis of tert-butyl carbamate derivatives with functionalized cyclopentane structures is reported, which could provide insights into the synthesis of other tert-butyl carbamate compounds . Additionally, the synthesis of a tert-butyl carbamate with an amino-substituted methoxyphenyl group is described, which is an important intermediate in biologically active compounds . These studies highlight the significance of tert-butyl carbamate derivatives in medicinal chemistry and their complex synthetic routes.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through multi-step reactions. In one study, a domino reaction involving Michael addition, intramolecular cyclisation, and selective hydrolysis is used to synthesize orthogonally functionalized cyclopentane derivatives . Another study describes a three-step synthesis involving acylation, nucleophilic substitution, and reduction to produce a tert-butyl carbamate intermediate used in the synthesis of biologically active compounds . These methods demonstrate the complexity and precision required in the synthesis of tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized using various spectroscopic methods and X-ray crystallography. For example, Schiff base compounds derived from tert-butyl carbamate precursors are characterized using FTIR, 1H and 13C NMR spectroscopy, and their crystal structures are determined by X-ray crystallographic analysis . These analyses reveal the presence of intramolecular hydrogen bonding, which can influence the stability and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can be influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some of the synthesized compounds, can affect the compounds' behavior in subsequent chemical reactions . The studies do not directly address the chemical reactions of "(E)-tert-Butyl 4-methylbenzylidenecarbamate," but the reported reactivity of related compounds can provide a basis for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are closely related to their molecular structures. The studies provide detailed characterization of the synthesized compounds, which includes thermal properties and molecular geometry . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in various fields, such as pharmaceuticals.

科学研究应用

有机合成方法

研究已经证明了叔丁基及相关化合物在有机合成中的实用性,特别是在高度对映选择性和立体分歧反应中。例如,Csatayová等人(2011年)的研究突出了叔丁基山梨酸酯及相关化合物在3,6-二去氧-3-氨基-L-他糖的不对称合成中的应用,展示了它们在氨基羟化和二羟化反应中的有效性(Csatayová等人,2011年)。同样,Davies等人(2009年)利用叔丁基(E)-3-(2'-氨基苯基)丙烯酸酯在串联共轭加成/环化方案中生成2-芳基-4-氨基四氢喹啉-3-羧酸衍生物,展示了这些化合物在促进具有高对映选择性和对映选择性的复杂化学转化中的实用性(Davies et al., 2009)。

聚合物稳定化

叔丁基基化合物对聚合物的稳定机制也是科学研究的焦点。Yachigo等人(1988年)探讨了2-叔丁基-6-(3-叔丁基-2-羟基-5-甲基苯基)-4-甲基苯基丙烯酸酯作为丁二烯类聚合物的热稳定剂的有效性,突出了一种独特的双功能机制,可以捕获聚合物自由基并促进快速氢转移,从而产生稳定的苯氧自由基(Yachigo et al., 1988)。

材料科学

在材料科学领域,类似“(E)-叔丁基-4-甲基苯甲酰亚胺”这样的化合物已经被用于开发具有潜在应用于传感器技术和聚合物化学的新材料。例如,合成和表征含有阻碍酚的新单体抗氧化剂,用于保护聚丙烯免受热氧化,展示了这些化合物在增强聚合物材料的耐久性和寿命方面的潜力(Pan et al., 1998)。

安全和危害

Studies have raised the issue that enzacamene acts as an endocrine disruptor . There is controversy about the estrogenic effects of enzacamene and while one study showed only a relatively minor effect . In addition, there is some evidence that enzacamene may suppress the pituitary-thyroid axis, leading to hypothyroidism .

未来方向

The potential adverse effects of UV-filter pollution in marine environments have been the focus of research in recent years . This systematic review aims to determine the extent of this emerging problem, both quantitatively and qualitatively, combining temporal and science mapping analyses to explore the development of the field of UV-filters in the marine environment . This review highlights the need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures .

属性

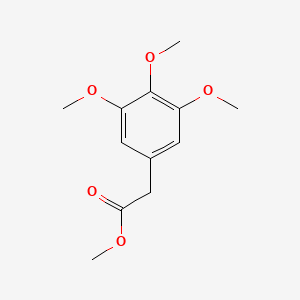

IUPAC Name |

tert-butyl (NE)-N-[(4-methylphenyl)methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMZMZVHKHOHPH-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459445 | |

| Record name | tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-tert-Butyl 4-methylbenzylidenecarbamate | |

CAS RN |

479423-39-7 | |

| Record name | tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)

![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)